molecular formula C28H35NO2 B4187610 3,3-diphenyl-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]propanamide

3,3-diphenyl-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]propanamide

Cat. No.: B4187610
M. Wt: 417.6 g/mol
InChI Key: FFFAEIKGFUSLET-UHFFFAOYSA-N
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Description

3,3-diphenyl-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]propanamide is a synthetic organic compound that features an adamantane moiety, a propyl chain, and a diphenylpropanamide group. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diphenyl-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]propanamide typically involves the following steps:

    Formation of the Adamantyloxy Intermediate: The adamantane derivative is first reacted with a suitable alkylating agent to form the adamantyloxy intermediate.

    Coupling with Propyl Chain: The adamantyloxy intermediate is then coupled with a propyl chain through a nucleophilic substitution reaction.

    Formation of Diphenylpropanamide: The final step involves the reaction of the propyl-adamantyloxy intermediate with diphenylpropanamide under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the diphenylpropanamide moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Hydroxylated derivatives of the adamantane moiety.

    Reduction: Alcohol derivatives of the diphenylpropanamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-diphenyl-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and rigidity.

Mechanism of Action

The mechanism of action of 3,3-diphenyl-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of viral replication or modulation of immune responses.

Comparison with Similar Compounds

  • N-[2-(1-adamantyloxy)propyl]-N’-(3-aminophenyl)urea
  • N-[2-(1-adamantyloxy)propyl]-3-chloro-1-benzothiophene-2-carboxamide

Comparison:

  • Structural Differences: While these compounds share the adamantyloxy and propyl moieties, they differ in their functional groups and overall structure.
  • Unique Properties: 3,3-diphenyl-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]propanamide is unique due to the presence of the diphenylpropanamide group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)propyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO2/c1-20(31-28-16-21-12-22(17-28)14-23(13-21)18-28)19-29-27(30)15-26(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-11,20-23,26H,12-19H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFAEIKGFUSLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)OC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3-diphenyl-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]propanamide
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3,3-diphenyl-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]propanamide
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3,3-diphenyl-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]propanamide
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3,3-diphenyl-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]propanamide
Reactant of Route 6
3,3-diphenyl-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]propanamide

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